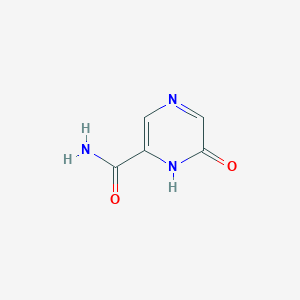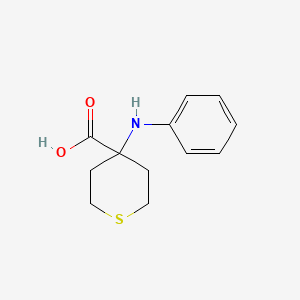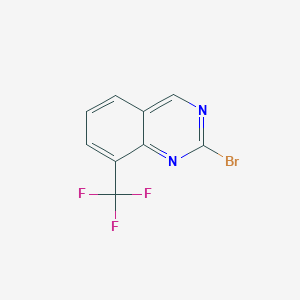
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is a chemical compound with the molecular formula C7H3ClF3NO2·HCl It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride typically involves the chlorination and trifluoromethylation of picolinic acid derivatives. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as dichloromethane or acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of 3-amino-5-(trifluoromethyl)picolinic acid derivatives.
Oxidation: Formation of 3-chloro-5-(trifluoromethyl)picolinic acid N-oxide.
Reduction: Formation of 3-chloro-5-(trifluoromethyl)picolinic alcohol.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-hydroxypicolinic acid
- 3-Chloro-5-fluoropicolinic acid
- 3-Chloro-5-methoxypicolinic acid
- 3,5-Dichloropyridine-2-carboxylic acid
- 3-Chloro-5-nitropicolinic acid
Uniqueness
3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H4Cl2F3NO2 |
|---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H3ClF3NO2.ClH/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14;/h1-2H,(H,13,14);1H |
InChI Key |
GVKMKMGINQGWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)







![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)


![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)

